3-bromo-2-hydroxycyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-2-hydroxycyclopent-2-en-1-one is an organic compound with the molecular formula C5H5BrO2 It is a derivative of cyclopentenone, featuring a bromine atom and a hydroxyl group attached to the cyclopentenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-bromo-2-hydroxycyclopent-2-en-1-one can be synthesized through several methods. One common approach involves the bromination of 2-hydroxy-2-cyclopenten-1-one. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and bromination reactions can be applied. Industrial production would likely involve optimizing the reaction conditions to maximize yield and purity, using large-scale reactors and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-hydroxycyclopent-2-en-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the bromine atom or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Bromination: Bromine (Br2) in acetic acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Products depend on the nucleophile used (e.g., amines, thiols).
Oxidation: 3-Bromo-2-cyclopenten-1-one.
Reduction: 2-Hydroxy-2-cyclopenten-1-one or cyclopentenone derivatives.
Scientific Research Applications
3-bromo-2-hydroxycyclopent-2-en-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-2-hydroxycyclopent-2-en-1-one involves its interaction with various molecular targets and pathways. The bromine atom and hydroxyl group confer reactivity, allowing the compound to participate in nucleophilic substitution and redox reactions. These interactions can modulate biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: A simpler analog without the bromine and hydroxyl groups.
3-Methyl-2-hydroxy-2-cyclopenten-1-one: Similar structure with a methyl group instead of bromine.
2-Hydroxy-2-cyclopenten-1-one: Lacks the bromine atom.
Uniqueness
3-bromo-2-hydroxycyclopent-2-en-1-one is unique due to the presence of both a bromine atom and a hydroxyl group on the cyclopentenone ring
Properties
IUPAC Name |
3-bromo-2-hydroxycyclopent-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO2/c6-3-1-2-4(7)5(3)8/h8H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQWRIXZCNCEIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(=C1Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3019-83-8 |
Source
|
Record name | 3-bromo-2-hydroxycyclopent-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.